molecular formula C15H20O4 B1242837 Capryloyl Salicylic Acid CAS No. 78418-01-6

Capryloyl Salicylic Acid

Cat. No.: B1242837
CAS No.: 78418-01-6
M. Wt: 264.32 g/mol
InChI Key: IXIGWKNBFPKCCD-UHFFFAOYSA-N
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Description

Beta-Lipohydroxy acid is a derivative of salicylic acid, a well-known beta hydroxy acid. It was developed in the 1980s to improve upon the properties of salicylic acid. Beta-Lipohydroxy acid is characterized by its larger molecular size and higher lipophilicity, which allows it to penetrate the skin more slowly and reduce side effects. This compound is primarily used in skincare products for its exfoliating and anti-acne properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Lipohydroxy acid is synthesized by adding extra carbon atoms to salicylic acid. This modification increases the molecular size and lipophilicity of the compound. The synthetic route typically involves the esterification of salicylic acid with a fatty acid, such as caprylic acid, under acidic conditions .

Industrial Production Methods

In industrial settings, the production of beta-Lipohydroxy acid involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Beta-Lipohydroxy acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-Lipohydroxy acid has a wide range of applications in scientific research:

Mechanism of Action

Beta-Lipohydroxy acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Lipohydroxy acid is unique due to its combination of high lipophilicity and larger molecular size, which allows for slower penetration and reduced irritation compared to other hydroxy acids. This makes it particularly suitable for sensitive and acne-prone skin .

Properties

IUPAC Name

2-hydroxy-5-octanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIGWKNBFPKCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025584
Record name 2-Hydroxy-5-(1-oxooctyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78418-01-6
Record name n-Octanoyl-5-salicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78418-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capryloyl salicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(1-oxooctyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPRYLOYL SALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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